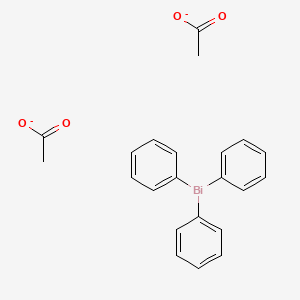
Triphenylbismuthane;diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Triphenylbismuthane;diacetate can be synthesized through the reaction of triphenylbismuth with acetic anhydride. The reaction typically involves heating triphenylbismuth with acetic anhydride under controlled conditions to yield the desired product . The general reaction is as follows:
Bi(C6H5)3+2(CH3CO)2O→(CH3CO2)2Bi(C6H5)3+2CH3COOH
Chemical Reactions Analysis
Triphenylbismuthane;diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it back to triphenylbismuth or other lower oxidation state bismuth compounds.
Substitution: The acetate groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triphenylbismuthane;diacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of triphenylbismuthane;diacetate involves its ability to act as a phenyl donor in various chemical reactions. It can participate in oxidative addition and reductive elimination processes, which are crucial in many catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Triphenylbismuth
- Triphenylstibine
- Triphenylarsine
Properties
Molecular Formula |
C22H21BiO4-2 |
|---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
triphenylbismuthane;diacetate |
InChI |
InChI=1S/3C6H5.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/p-2 |
InChI Key |
XCPPRHDECCMBLP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















